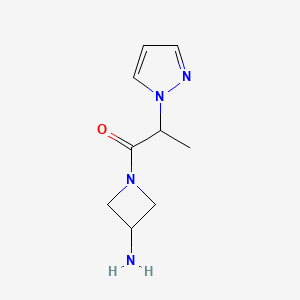![molecular formula C9H12N2O2 B1466681 2-[(2-Aminophenyl)(methyl)amino]essigsäure CAS No. 1249558-41-5](/img/structure/B1466681.png)
2-[(2-Aminophenyl)(methyl)amino]essigsäure
Übersicht
Beschreibung
2-[(2-Aminophenyl)(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminophenyl)(methyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminophenyl)(methyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
2-[(2-Aminophenyl)(methyl)amino]essigsäure dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind in der medizinischen Chemie aufgrund ihrer biologischen und pharmakologischen Eigenschaften von Bedeutung .
Antimikrobielle Mittel
Derivate dieser Verbindung wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben sich als potenzielle Antibakterien- und Antimykotika erwiesen, wobei einige Derivate signifikante minimale Hemmkonzentrationen (MHK) aufweisen .
Antioxidative Eigenschaften
Die gleichen Derivate, die auf ihre antimikrobielle Wirksamkeit untersucht wurden, zeigten auch antioxidative Aktivität. Dies ist entscheidend für die Entwicklung von Behandlungen für oxidative Stress-bedingte Krankheiten .
Chemische Bausteine
Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere beim Aufbau komplexer Moleküle für pharmazeutische Anwendungen .
Forschung zu Pilzmetaboliten
Als Pilzmetabolit, der von Colletotrichum gloeosporioides produziert wird, wird diese Verbindung auf ihre Rolle in der Pflanzenpathologie und ihre potenziellen landwirtschaftlichen Anwendungen untersucht .
Biochemische Analyse
Biochemical Properties
2-[(2-Aminophenyl)(methyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, 2-[(2-Aminophenyl)(methyl)amino]acetic acid can bind to specific proteins, influencing their structure and function .
Cellular Effects
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes. This compound also affects cellular metabolism by altering the levels of key metabolites, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-[(2-Aminophenyl)(methyl)amino]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of amino acids, thereby increasing the availability of these molecules for other cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, such as altered metabolic rates and gene expression patterns .
Dosage Effects in Animal Models
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid vary with different dosages in animal models. At low doses, it may enhance certain cellular functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-[(2-Aminophenyl)(methyl)amino]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be converted into other amino acid derivatives through transamination reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-[(2-Aminophenyl)(methyl)amino]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and the extent of its effects on cellular function .
Subcellular Localization
2-[(2-Aminophenyl)(methyl)amino]acetic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to organelles such as mitochondria or the endoplasmic reticulum. This localization is crucial for its role in cellular processes, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Eigenschaften
IUPAC Name |
2-(2-amino-N-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJCAFYMNERMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)



![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)


![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)

